molecular formula C33H41F3N6O12 B13398738 Ac-Val-Asp-Val-Ala-Asp-AFC CAS No. 210344-94-8

Ac-Val-Asp-Val-Ala-Asp-AFC

Cat. No.: B13398738
CAS No.: 210344-94-8
M. Wt: 770.7 g/mol
InChI Key: BKQMJQIAIFEZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate used primarily for detecting the activity of caspases, which are cysteine proteases involved in apoptosis and inflammation. This compound is particularly useful in biochemical assays to measure caspase activity due to its ability to release a fluorescent signal upon cleavage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ac-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions. Caspases cleave the peptide bond at the aspartic acid residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.

Common Reagents and Conditions

    Enzymes: Caspases (e.g., caspase-1, caspase-2)

    Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer

    Conditions: Optimal pH and temperature specific to the enzyme being studied

Major Products

The major product formed from the enzymatic cleavage of this compound is free AFC, which emits fluorescence upon excitation.

Scientific Research Applications

Ac-Val-Asp-Val-Ala-Asp-AFC is widely used in scientific research, particularly in the fields of:

    Biochemistry: To study caspase activity and apoptosis pathways.

    Cell Biology: To monitor cell death and inflammatory responses.

    Medicine: To develop assays for diagnosing diseases involving apoptosis, such as cancer and neurodegenerative disorders.

    Pharmaceutical Research: To screen for potential caspase inhibitors as therapeutic agents.

Mechanism of Action

Ac-Val-Asp-Val-Ala-Asp-AFC functions as a substrate for caspases. Upon recognition and binding by the enzyme, the peptide bond at the aspartic acid residue is cleaved, releasing the fluorescent AFC moiety. This fluorescence can be measured to quantify caspase activity. The molecular targets are the active sites of caspases, and the pathway involves the cleavage of the peptide substrate.

Comparison with Similar Compounds

Similar Compounds

    Ac-Val-Ala-Asp-AFC: Another fluorogenic substrate for caspase-1.

    Ac-Tyr-Val-Ala-Asp-AFC: Used for measuring caspase-1 and caspase-4 activity.

    Ac-Trp-Glu-Ala-Asp-AMC: A fluorogenic substrate for caspase-1.

Uniqueness

Ac-Val-Asp-Val-Ala-Asp-AFC is unique due to its specific sequence, which makes it a suitable substrate for caspase-2. This specificity allows for more precise studies of caspase-2 activity and its role in apoptosis and inflammation.

Properties

CAS No.

210344-94-8

Molecular Formula

C33H41F3N6O12

Molecular Weight

770.7 g/mol

IUPAC Name

3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid

InChI

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)

InChI Key

BKQMJQIAIFEZJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C

Origin of Product

United States

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